molecular formula C17H16N2O3 B11566413 5-[(3-Methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[(3-Methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11566413
M. Wt: 296.32 g/mol
InChI Key: MTZSPCCCEJDKPD-UHFFFAOYSA-N
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Description

5-[(3-Methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxyphenol with 4-methylbenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

5-[(3-Methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(3-Methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 5-[(4-Methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness

5-[(3-Methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

5-[(3-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H16N2O3/c1-12-6-8-13(9-7-12)17-18-16(22-19-17)11-21-15-5-3-4-14(10-15)20-2/h3-10H,11H2,1-2H3

InChI Key

MTZSPCCCEJDKPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC(=C3)OC

Origin of Product

United States

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